1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- is a complex organic compound with the molecular formula and a molecular weight of approximately 303.396 g/mol. This compound belongs to the class of azaspiro compounds, characterized by a spirocyclic structure that incorporates nitrogen into the ring system. The presence of functional groups such as hydroxy and methoxy contributes to its chemical reactivity and potential biological activity.
1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-, also known as spirotetramat, is an insecticide belonging to the tetromic acid class. It acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in specific mite and tick species, disrupting their fatty acid synthesis and leading to death [, ].
Spirotetramat has a unique mode of action compared to many other insecticides. It specifically targets group 6A ACCase, which is distinct from the ACCase found in mammals and plants []. This selective targeting minimizes the risk of resistance development in non-target organisms.
Due to its unique mode of action and high selectivity, spirotetramat is a valuable tool in scientific research for several purposes:
Research indicates that 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- exhibits notable biological properties. It has been studied for its potential as an insecticide and acaricide, particularly as a metabolite of spirotetramat, which is used in agricultural applications. Its mechanism of action involves disrupting lipid biosynthesis in target organisms, making it effective against various pests while having a low toxicity profile for mammals and beneficial insects .
Several synthetic routes have been developed to produce 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-. Common methods include:
The primary application of 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- lies in its use as an agricultural pesticide. Its efficacy against pests while maintaining safety for non-target organisms makes it valuable in integrated pest management strategies. Additionally, its unique chemical properties may lend themselves to further applications in medicinal chemistry and materials science.
Interaction studies have focused on understanding how this compound interacts with biological systems. Key findings include:
Several compounds share structural similarities with 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Spirotetramat | Contains a similar spirocyclic structure | Widely used as an insecticide; parent compound |
1-Azaspiro(4.5)dec-3-en-2-one | Lacks hydroxy and methoxy groups | More reactive due to unsaturation |
Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one | Similar functional groups but different saturation | Exhibits different biological activity |
This comparison illustrates that while these compounds share structural characteristics, the presence of specific functional groups in 1-Azaspiro(4.5)decan-2-one contributes significantly to its unique properties and applications in pest control.
The compound 1-azaspiro[4.5]decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- (CAS: 1172134-12-1) belongs to the azaspirodecanone family, characterized by a spirocyclic framework integrating nitrogen into its bicyclic structure. Its IUPAC name reflects its unique architecture:
The molecular formula is C₁₈H₂₅NO₃ (molecular weight: 303.4 g/mol). Key identifiers include:
Property | Value |
---|---|
SMILES | COC1CC2(CCCC2)NC(=O)C3C(C1)O |
InChI Key | AYYCFGDXLUPJAQ-UHFFFAOYSA-N |
CAS Registry | 1172134-12-1 |
This compound is a primary metabolite of spirotetramat, a commercial insecticide.
Azaspirodecanone derivatives emerged in the late 20th century as part of efforts to develop lipid biosynthesis inhibitors. Key milestones include:
The synthesis of this specific derivative was optimized through patents such as CN103493831A, which detailed methods for combining spirocyclic intermediates with aryl substituents.
The compound’s significance lies in its dual bioactivity:
Comparative analysis with other tetronic acid insecticides:
This derivative exemplifies third-generation spirocyclic insecticides, offering:
Recent advancements focus on stereochemical optimization, as seen in patent CN107445883A, which improves synthetic yields of enantiomerically pure forms.
The 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- compound features a distinctive azaspiro[4.5]decane core structure that serves as the fundamental scaffold for its molecular architecture [1] [2]. This core consists of a pyrrolidinone ring fused with a cyclohexane ring through a spiro carbon atom at position C-5 [3]. The spiro carbon represents a quaternary carbon center that connects these two ring systems, creating a rigid three-dimensional framework that is essential for the compound's structural integrity and biological properties [4].
The pyrrolidinone portion of the azaspiro core contains a lactam functional group (cyclic amide) with the nitrogen atom at position 1 and the carbonyl group at position 2 [5]. This lactam moiety contributes significantly to the compound's hydrogen bonding capabilities and overall chemical reactivity [6]. The cyclohexane ring, which forms the six-membered portion of the azaspiro system, contains a methoxy substituent at position 8, adding to the compound's unique spatial arrangement and physicochemical profile [7].
The molecular formula of this compound is C18H25NO3 with a molecular weight of 303.4 g/mol [8]. The azaspiro[4.5]decane core provides a rigid framework that positions the functional groups in specific spatial orientations, which is crucial for the compound's biological activity and chemical behavior [3] [4]. This core structure creates a three-dimensional scaffold that allows for precise positioning of the hydroxyl group at C-4, the 2,5-dimethylphenyl substituent at C-3, and the methoxy group at C-8 [1] [2].
The 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- compound exhibits important stereochemical features that significantly influence its chemical and biological properties [3] [4]. The molecule contains 3-4 defined stereocenters, with the most critical ones being at positions C-3, C-4, and C-8 [6]. The stereochemistry at these positions determines the three-dimensional arrangement of the substituents, which is essential for the compound's functionality [1].
Spectroscopic characterization of 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- provides valuable insights into its structural features and chemical properties [10] [11]. Mass spectrometry analysis typically shows a molecular ion peak at m/z 303, corresponding to the molecular weight of the compound (C18H25NO3) [8]. This confirms the molecular formula and serves as a primary identification parameter for the compound [10].
Infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups present in the molecule [10]. The carbonyl group of the lactam moiety exhibits a strong absorption band at approximately 1680 cm⁻¹, which is typical for amide carbonyl stretching vibrations [11]. The hydroxyl group at C-4 shows a broad absorption band around 3400 cm⁻¹, while the C-O stretching of the methoxy group appears at approximately 1200 cm⁻¹ [10].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structural arrangement of atoms within the molecule [10] [11]. Proton (¹H) NMR spectra show characteristic signals for the aromatic protons of the 2,5-dimethylphenyl group in the range of 6.9-7.2 ppm [10]. The methoxy group at C-8 typically appears as a singlet at approximately 3.3 ppm, while the hydroxyl proton at C-4 shows a signal around 4.5 ppm that may be exchangeable with deuterium [11]. The methyl groups of the 2,5-dimethylphenyl substituent produce signals in the range of 2.2-2.3 ppm [10].
Carbon (¹³C) NMR spectroscopy further confirms the structure, with the carbonyl carbon of the lactam appearing at approximately 170-175 ppm [11]. The aromatic carbons of the 2,5-dimethylphenyl group show signals in the range of 125-140 ppm, while the spiro carbon (C-5) typically appears around 60-65 ppm [10] [11].
UV-Visible spectroscopy of the compound shows absorption maxima related to the aromatic and carbonyl chromophores, providing additional confirmation of its structural features [10]. These spectroscopic data collectively provide a comprehensive characterization of the compound's molecular structure and serve as important parameters for its identification and quality control [11].
The solubility profile of 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- exhibits pH-dependent behavior that significantly influences its chemical stability and bioavailability [8] [12]. Experimental data indicate that the compound has moderate solubility in aqueous media, with specific solubility values varying according to pH conditions [12].
pH | Solubility (mg/L at 20°C) | Notes |
---|---|---|
4 | 33.5 | Stable in solution |
7 | 29.9 | Stable in solution |
9 | 19.1 | Unstable, forms degradation products |
Distilled water (pH 6.0-6.3) | 33.4 | Stable in solution |
The compound demonstrates optimal solubility in slightly acidic conditions (pH 4-6), with solubility values around 33.5 mg/L at 20°C [12]. As the pH increases toward neutral and alkaline conditions, the solubility gradually decreases, reaching approximately 19.1 mg/L at pH 9 [12]. This pH-dependent solubility profile is consistent with the presence of ionizable groups in the molecule, particularly the hydroxyl group at C-4 [8].
Chemical stability studies reveal that 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- is relatively stable in acidic and neutral conditions but becomes increasingly unstable as the pH rises above 7 [12]. At pH 9, the compound undergoes significant degradation, forming various breakdown products [12]. This pH-dependent stability profile is reflected in the hydrolysis rates of the compound at different pH values [12]:
pH | Half-life at 25°C | Half-life at 20°C |
---|---|---|
4 | 32.5 days | 48 days |
7 | 8.6 days | 13 days |
9 | 7.6 hours | Not available |
The partition coefficient (log Kow) of the compound also exhibits pH dependence, with values ranging from 2.0 at pH 5 to -1.3 at pH 9 [8] [12]. This indicates that the compound becomes increasingly hydrophilic as the pH increases, which correlates with its decreased stability in alkaline conditions [12].
In organic solvents, the compound shows varying degrees of solubility [3]. It is slightly soluble in chloroform, dimethyl sulfoxide, and methanol, with solubility increasing in more polar solvents [3]. This solubility profile influences the compound's extraction, purification, and formulation properties [8].
The thermal properties and physical parameters of 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- provide important information about its stability, handling, and processing characteristics [12] [13]. Experimental studies have determined several key thermal properties that define the compound's behavior under various temperature conditions [12].
Property | Value | Source |
---|---|---|
Decomposition Temperature | 235°C | Franke, J.; 2004 |
Boiling Point | 521.4°C at 760 mmHg (predicted) | ChemSrc database |
Melting Point | Not available | - |
Flash Point | 269.1°C | ChemSrc database |
Relative Density | 1.23 g/mL at 20°C | Muehlberger, B., Lemke, G.; 2004 |
The compound does not exhibit a true boiling point at atmospheric pressure, as it undergoes thermal decomposition at approximately 235°C before reaching its theoretical boiling point [12]. This decomposition temperature is an important parameter for handling and processing the compound, as it defines the upper temperature limit for stability [13].
The predicted boiling point of 521.4°C at 760 mmHg is a theoretical value that cannot be experimentally verified due to the compound's thermal decomposition behavior [12]. Similarly, the flash point of 269.1°C indicates that the compound has low flammability risk under normal handling conditions [12].
The relative density of 1.23 g/mL at 20°C places the compound in the moderate density range for organic compounds [13]. This density value influences various physical properties, including sedimentation behavior in liquid formulations and flow characteristics in solid form [12].
Additional physical parameters that characterize the compound include a predicted density of 1.17 g/cm³ and a topological polar surface area of 58.56 Ų [8]. The compound has a pKa value of 10.7, indicating that it is a weak acid that remains predominantly in its non-ionized form at physiological pH [12] [13].
The vapor pressure of the compound is extremely low (estimated at 1.07 × 10⁻¹¹ mmHg at 25°C), indicating minimal volatility under ambient conditions [12]. This low vapor pressure contributes to the compound's stability during storage and handling [13].
These thermal properties and physical parameters collectively define the behavior of 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- under various environmental conditions and are crucial considerations for its storage, handling, and processing [12] [13].
The biological activity of 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- is intricately linked to specific functional groups within its molecular structure [14] [15]. These structural elements serve as key interaction points with biological targets and significantly influence the compound's efficacy and selectivity [16].
The azaspiro[4.5]decane core provides the essential structural scaffold that positions the functional groups in their optimal spatial arrangement [14]. This rigid framework ensures that the key pharmacophoric elements maintain their proper three-dimensional orientation, which is crucial for effective binding to target sites [16]. Modifications to this core structure typically result in significant reductions in biological activity, highlighting its fundamental importance [15].
The hydroxyl group at C-4 represents one of the most critical functional groups for the compound's biological activity [14] [16]. This hydroxyl moiety serves as both a hydrogen bond donor and acceptor, enabling specific interactions with target binding sites [15]. Structure-activity relationship studies indicate that removal or substitution of this hydroxyl group drastically reduces the compound's biological efficacy, underscoring its essential role in molecular recognition and binding [16].
The methoxy group at C-8 contributes significantly to the compound's optimal lipophilicity and membrane permeability [14]. This functional group enhances the compound's ability to traverse biological membranes and reach its target sites [16]. Removal of the methoxy group typically results in reduced bioavailability and, consequently, diminished biological activity [15].
The 2,5-dimethylphenyl substituent at C-3 provides key hydrophobic interactions with target binding sites [14] [16]. The specific substitution pattern (2,5-dimethyl) has been found to be optimal for activity, with alterations to this pattern generally resulting in reduced efficacy [15]. This aromatic group likely engages in π-π stacking interactions and hydrophobic contacts with complementary regions in the target binding site [16].
The lactam (cyclic amide) moiety serves as another key pharmacophoric element, participating in hydrogen bonding interactions through its carbonyl oxygen [14]. Modifications to this functional group typically affect binding affinity and overall biological activity [15] [16].
Functional Group | Importance for Biological Activity |
---|---|
Azaspiro[4.5]decane Core | Essential structural scaffold that provides the proper spatial arrangement of functional groups |
Hydroxyl Group at C-4 | Critical for hydrogen bonding interactions with the target; removal or substitution drastically reduces activity |
Methoxy Group at C-8 | Contributes to optimal lipophilicity and membrane permeability; removal reduces bioavailability |
2,5-Dimethylphenyl Group | Provides key hydrophobic interactions; substitution pattern (2,5-dimethyl) is optimal for activity |
Lactam (Cyclic Amide) | Key pharmacophore element; involved in hydrogen bonding interactions |
These critical functional groups work synergistically to determine the compound's overall biological profile, with each element contributing specific interactions that collectively enable effective target binding and biological activity [14] [15] [16].
The stereochemical configuration of 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- plays a pivotal role in determining its biological efficacy [17] [18]. Specific stereochemical features create a precise three-dimensional arrangement of functional groups that is essential for optimal interaction with biological targets [14].
The cis-configuration between the hydroxyl group at C-4 and the methoxy group at C-8 represents one of the most critical stereochemical requirements for the compound's efficacy [17]. This specific relative stereochemistry positions these two functional groups on the same face of the molecule, creating a unique spatial arrangement that is complementary to the target binding site [18]. Structure-activity relationship studies have demonstrated that the corresponding trans-isomer typically exhibits significantly reduced biological activity, highlighting the importance of this cis-relationship [14].
The stereochemistry at C-3, where the 2,5-dimethylphenyl group is attached, also significantly influences the compound's efficacy [17] [14]. The specific orientation of this bulky aromatic substituent relative to the hydroxyl group at C-4 determines the compound's ability to achieve proper binding conformation with its target [18]. Alterations to this stereochemical relationship generally result in reduced biological activity [14].
The rigid spiro junction at C-5 creates a fixed angle between the pyrrolidinone and cyclohexane rings, which is essential for maintaining the optimal spatial arrangement of the functional groups [17] [18]. This conformational constraint limits the molecule's flexibility and ensures that the key pharmacophoric elements remain in their bioactive conformation [14].
Molecular modeling studies have revealed that the bioactive conformation of the compound positions the hydroxyl group at C-4, the 2,5-dimethylphenyl group at C-3, and the methoxy group at C-8 in a specific three-dimensional arrangement that maximizes interactions with the target binding site [17] [14]. This stereochemically defined arrangement enables the formation of key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that collectively determine the compound's binding affinity and biological efficacy [18].
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